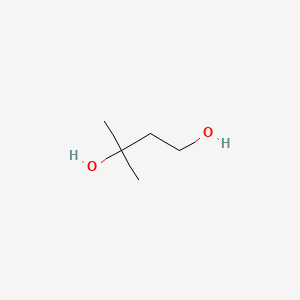

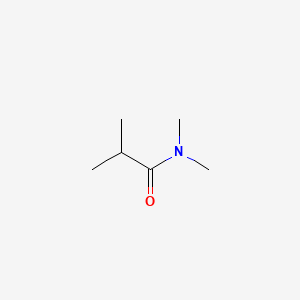

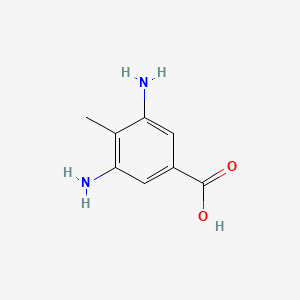

![molecular formula C10H12N4O3 B1361672 4-[(3-Nitrophenyl)azo]-morpholine CAS No. 861095-37-6](/img/structure/B1361672.png)

4-[(3-Nitrophenyl)azo]-morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

4-[(3-Nitrophenyl)azo]-morpholine is utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it plays a pivotal role in the formation of compounds with potential anti-tumor properties. Specific derivatives of 4-[(3-Nitrophenyl)azo]-morpholine have shown biological activity, highlighting its significance in medicinal chemistry and drug development (Wang et al., 2016).

Catalysis and Chemical Reactions

The compound is involved in various chemical reactions and serves as a substrate in catalytic processes. For example, it is used in the aza-Diels–Alder reaction, where it undergoes reduction, contributing to the formation of complex chemical structures. This highlights its versatility and utility in synthetic organic chemistry (Kopchuk et al., 2016).

Synthesis of Aniline Derivatives

4-[(3-Nitrophenyl)azo]-morpholine is also instrumental in the synthesis of aniline derivatives, which are crucial in various industrial and pharmaceutical applications. The compound's reactions with other chemicals lead to the production of valuable phenols and anilines, underscoring its importance in chemical synthesis (Montecinos et al., 2017).

Enhancement of Photodynamic Therapy

In the field of medical research, 4-[(3-Nitrophenyl)azo]-morpholine derivatives are being explored for their role in enhancing photodynamic therapy (PDT), a treatment modality for cancer. The compound's ability to facilitate dual-modal imaging-guided synergistic PDT highlights its potential in improving cancer treatment outcomes (Tang et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

morpholin-4-yl-(3-nitrophenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c15-14(16)10-3-1-2-9(8-10)11-12-13-4-6-17-7-5-13/h1-3,8H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHSPYCALQCWNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649841 |

Source

|

| Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Nitrophenyl)azo]-morpholine | |

CAS RN |

861095-37-6 |

Source

|

| Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

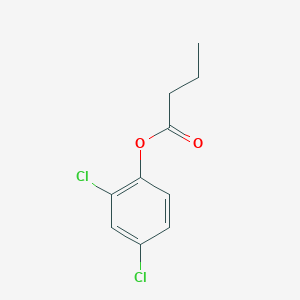

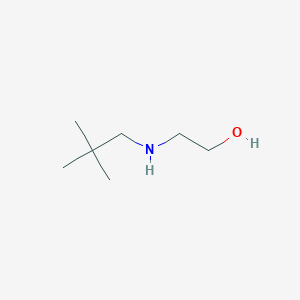

![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)